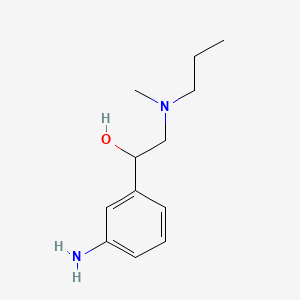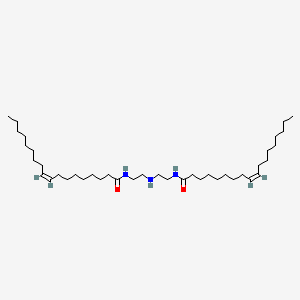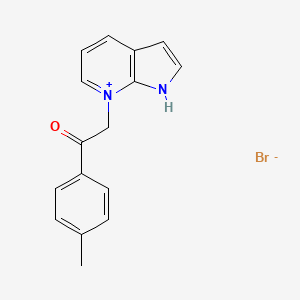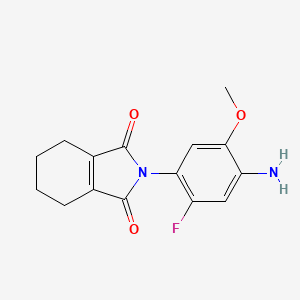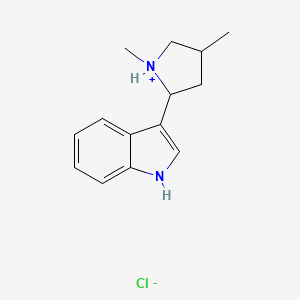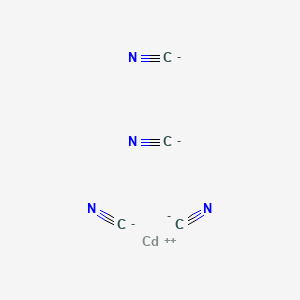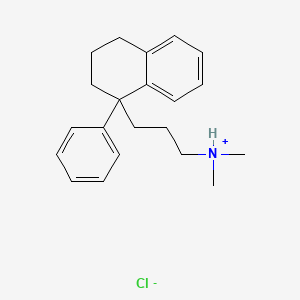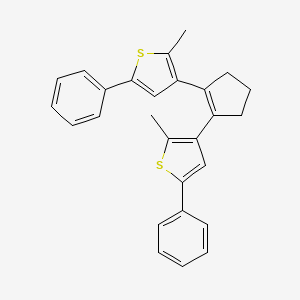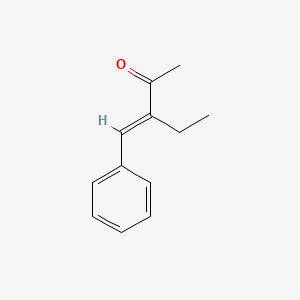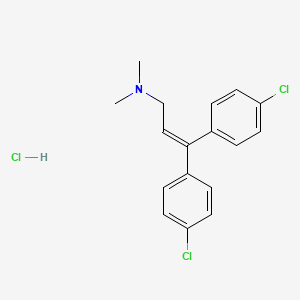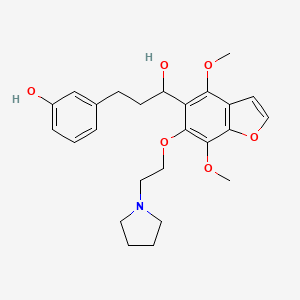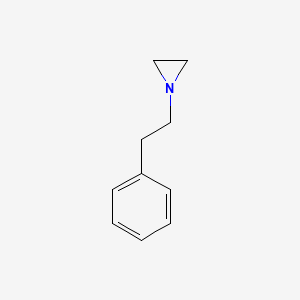
1-(2-Phenylethyl)aziridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Phenylethyl)aziridine is an organic compound featuring a three-membered aziridine ring attached to a 2-phenylethyl group. Aziridines are known for their high ring strain, making them reactive intermediates in organic synthesis. The phenylethyl group adds further complexity and potential for diverse chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2-Phenylethyl)aziridine can be synthesized through several methods. One common approach involves the reaction of 2-phenylethylamine with an epoxide under basic conditions to form the aziridine ring. Another method includes the cyclization of 2-phenylethylamine with a halogenated compound in the presence of a base .
Industrial Production Methods: Industrial production of this compound typically involves the use of high-pressure reactors and catalysts to ensure high yield and purity. The process often includes the use of oxide catalysts and high temperatures to effect the dehydration and cyclization reactions .
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Phenylethyl)aziridine undergoes various chemical reactions, including:
Nucleophilic Ring Opening: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of acyclic amine derivatives.
Oxidation and Reduction: The compound can be oxidized to form aziridine N-oxides or reduced to form secondary amines.
Substitution Reactions: The aziridine ring can undergo substitution reactions with electrophiles, leading to the formation of substituted aziridines.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Electrophiles: Alkyl halides, acyl chlorides
Major Products:
Acyclic Amines: Formed through nucleophilic ring opening
Aziridine N-oxides: Formed through oxidation
Substituted Aziridines: Formed through substitution reactions
Aplicaciones Científicas De Investigación
1-(2-Phenylethyl)aziridine has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(2-Phenylethyl)aziridine involves the high ring strain of the aziridine ring, which makes it highly reactive towards nucleophiles. The compound can form aziridinium ions in the presence of electrophiles, which then react with nucleophiles to form various products . The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparación Con Compuestos Similares
- N-(1-Phenylethyl)aziridine-2-carboxylate
- N-(1-Phenylethyl)aziridine-2-carbaldehyde
- N-(1-Phenylethyl)aziridine-2-methanol
Comparison: 1-(2-Phenylethyl)aziridine is unique due to its simple structure and high reactivity, making it a versatile intermediate in organic synthesis. Compared to its similar compounds, it lacks additional functional groups, which can make it more straightforward to use in certain reactions .
Propiedades
Número CAS |
3164-46-3 |
|---|---|
Fórmula molecular |
C10H13N |
Peso molecular |
147.22 g/mol |
Nombre IUPAC |
1-(2-phenylethyl)aziridine |
InChI |
InChI=1S/C10H13N/c1-2-4-10(5-3-1)6-7-11-8-9-11/h1-5H,6-9H2 |
Clave InChI |
QSHMWSLFNQLCNI-UHFFFAOYSA-N |
SMILES canónico |
C1CN1CCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



